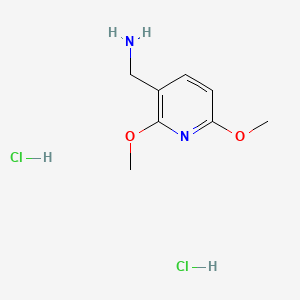![molecular formula C9H17ClN2O2 B8214906 3-[(3S)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B8214906.png)
3-[(3S)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3S)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride typically involves the formation of the piperidine and oxazinanone rings through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a piperidine derivative with an oxazinanone precursor in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3S)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(3S)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(3S)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds with a piperidine ring, such as piperine and piperidine itself.
Oxazinanone Derivatives: Compounds with an oxazinanone ring, such as oxazinanone and its analogs.
Uniqueness
3-[(3S)-piperidin-3-yl]-1,3-oxazinan-2-one hydrochloride is unique due to its combined piperidine and oxazinanone structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions and functionalities.
Propiedades
IUPAC Name |
3-[(3S)-piperidin-3-yl]-1,3-oxazinan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9-11(5-2-6-13-9)8-3-1-4-10-7-8;/h8,10H,1-7H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFQJNGIJIUSPS-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCOC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)N2CCCOC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine dihydrochloride](/img/structure/B8214825.png)
amine dihydrochloride](/img/structure/B8214828.png)
![Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride](/img/structure/B8214833.png)
![Methyl({[4-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B8214846.png)
![2-(Dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B8214847.png)
![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B8214852.png)
![N-ethyl-N-[(3S)-piperidin-3-yl]propanamide hydrochloride](/img/structure/B8214859.png)
![N-ethyl-N-[(3S)-piperidin-3-yl]acetamide hydrochloride](/img/structure/B8214861.png)
![Methyl({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B8214870.png)
![(S)-2-Methyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B8214876.png)
![(R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B8214879.png)
![4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride](/img/structure/B8214887.png)

![1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B8214920.png)
